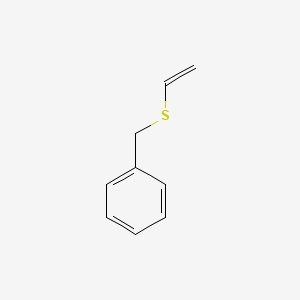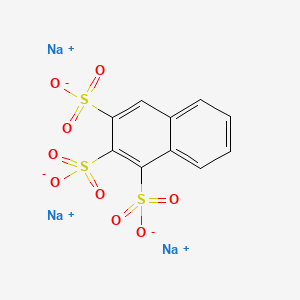
Trisodium naphthalenetrisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium naphthalenetrisulphonate is a chemical compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,6-trisulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium naphthalenetrisulphonate is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the trisodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization and filtration processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Trisodium naphthalenetrisulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene tetracarboxylic acid.
Reduction: Reduction reactions can convert it back to naphthalene.
Substitution: It can undergo electrophilic substitution reactions due to the presence of sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed:
Oxidation: Naphthalene tetracarboxylic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Trisodium naphthalenetrisulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a staining agent in biological assays.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and as a dispersing agent in various industrial processes
Mechanism of Action
The mechanism of action of trisodium naphthalenetrisulphonate involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions such as catalysis and molecular binding. The pathways involved include the activation of sulfonic acid groups, which enhance the compound’s reactivity in various chemical processes .
Comparison with Similar Compounds
- Trisodium naphthalene-1,3,6-trisulfonate
- Trisodium naphthalene-2,7-disulfonate
- Trisodium naphthalene-1,5-disulfonate
Comparison: Trisodium naphthalenetrisulphonate is unique due to its three sulfonic acid groups, which provide higher solubility and reactivity compared to disulfonated naphthalene derivatives. This makes it more effective in applications requiring strong ionic interactions and high solubility .
Properties
CAS No. |
26856-59-7 |
|---|---|
Molecular Formula |
C10H5Na3O9S3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
trisodium;naphthalene-1,2,3-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)8-5-6-3-1-2-4-7(6)9(21(14,15)16)10(8)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3 |
InChI Key |
RHZZVWTVJHZKAH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



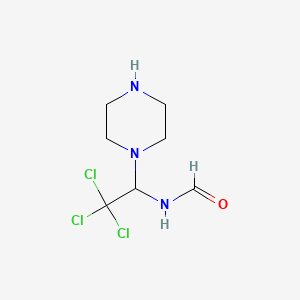

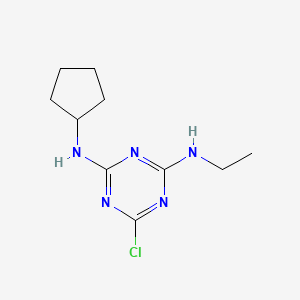
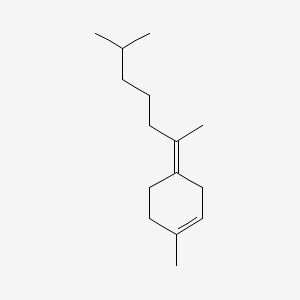
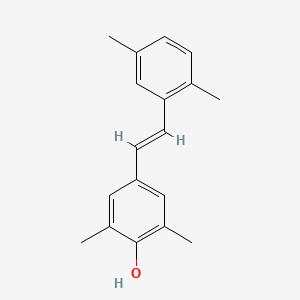


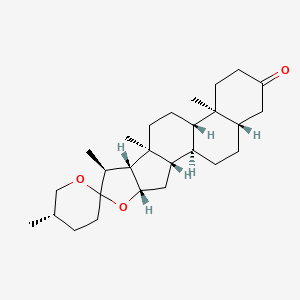



![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
